2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide
Description
2-{7,8-Dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide is a pyrimidoindole derivative characterized by a fused pyrimidine-indole core. Key structural features include:
- 7,8-Dimethoxy substituents on the indole ring, which enhance electron density and influence binding interactions.
- An acetamide linker connected to a 4-(trifluoromethyl)benzyl group, introducing lipophilicity and metabolic stability via the trifluoromethyl moiety.
Its design aligns with trends in medicinal chemistry to optimize solubility and target affinity through strategic substitution .
Properties
IUPAC Name |
2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O4/c1-32-16-7-14-15(8-17(16)33-2)28-20-19(14)27-11-29(21(20)31)10-18(30)26-9-12-3-5-13(6-4-12)22(23,24)25/h3-8,11,28H,9-10H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKFQXPKAQIWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the indole core, followed by functionalization to introduce the desired substituents. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Functionalization: Introduction of methoxy groups and other substituents using reagents like dimethyl sulfate or methoxyamine.
Acetamide Formation: The final step involves the acylation of the indole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anti-inflammatory properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets within cells. Indole derivatives often interact with receptors and enzymes due to their aromatic nature and π-electron delocalization. This compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to signal transduction and cellular responses.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, affecting cellular functions.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Linker Flexibility : Thioether/sulfanyl linkers (e.g., ) may reduce metabolic stability compared to the target’s acetamide linker .
- Substituent Positioning : 7,8-Dimethoxy groups in the target compound enhance electron donation compared to single substitutions (e.g., 8-fluoro in ), which could modulate binding to aromatic residues in target proteins .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP) : The trifluoromethyl group increases logP (~3.5 estimated) compared to analogs with polar substituents (e.g., ’s thioether: logP ~2.8) .
- Hydrogen Bonding : The 4-oxo group and acetamide linker provide hydrogen-bonding sites, similar to ’s 4-oxo and dimethoxyphenyl groups .
- Metabolic Stability : Dimethoxy groups may slow oxidative metabolism compared to methyl or fluoro substituents (e.g., ’s 3-methyl group) .
Biological Activity
The compound 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide is a member of the indole derivative family, notable for its complex structure and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.44 g/mol. The presence of methoxy groups and a trifluoromethyl phenyl moiety contributes to its unique chemical properties, potentially influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The specific mechanisms include:
- Inhibition of Enzymes : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases.
- Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and apoptosis, particularly through interactions with kinases involved in cancer progression.
Biological Activity Data
The following table summarizes key biological activities associated with the compound based on available research:
Case Studies
Several studies have explored the biological implications of similar compounds within the indole derivative class:
- Neuroprotective Effects : A study demonstrated that derivatives similar to this compound exhibited neuroprotective effects by reducing oxidative stress in neuronal cells.
- Antitumor Activity : Research indicated that certain pyrimidoindole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology.
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of Pyrimidoindole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Methoxy Groups : Methylation reactions using reagents like dimethyl sulfate or methyl iodide are commonly employed.
- Attachment of Trifluoromethyl Phenyl Group : This may involve coupling reactions such as Suzuki or Heck coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
